Molibdato de sodio

Descripción general

Descripción

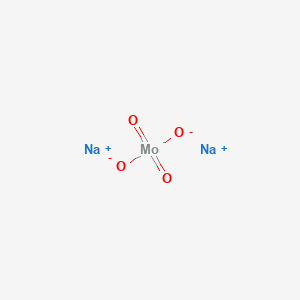

El molibdato de sodio es un compuesto inorgánico con la fórmula química Na₂MoO₄. Es un polvo cristalino blanco que es altamente soluble en agua y a menudo se encuentra como la forma dihidratada, Na₂MoO₄·2H₂O. Este compuesto se utiliza ampliamente en diversas industrias debido a sus propiedades únicas y versatilidad .

Aplicaciones Científicas De Investigación

El molibdato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El molibdato de sodio ejerce sus efectos disociándose en iones sodio (Na⁺) e iones molibdato (MoO₄²⁻) en soluciones acuosas. Los iones molibdato pueden interactuar con varios objetivos moleculares y vías, incluidos los sistemas enzimáticos involucrados en reacciones redox y el transporte de iones metálicos . En la inhibición de la corrosión, el this compound forma una capa de pasivación en las superficies metálicas, protegiéndolas de la oxidación .

Compuestos similares:

Tungstato de sodio (Na₂WO₄): Similar al this compound, el tungstato de sodio se utiliza como inhibidor de la corrosión y en diversas aplicaciones industriales.

Molibdato de amonio ((NH₄)₂MoO₄): Se utiliza como fuente de molibdeno en fertilizantes y en química analítica.

Molibdato de calcio (CaMoO₄): Se utiliza en materiales fosforescentes y como catalizador.

Singularidad: El this compound es único debido a su alta solubilidad en agua, lo que lo hace más versátil para aplicaciones acuosas en comparación con otros compuestos de molibdato. Su efectividad como inhibidor de la corrosión a concentraciones más bajas también lo diferencia de compuestos similares .

Análisis Bioquímico

Biochemical Properties

Sodium molybdate is an important inhibitor of acid phosphatases, enzymes that are involved in bone resorption. By inhibiting these enzymes, sodium molybdate can prevent bone degradation . Additionally, sodium molybdate stabilizes the nonactivated glucocorticoid-receptor complex, which is crucial for the regulation of various physiological processes . The compound interacts with several biomolecules, including proteins and enzymes, to exert its biochemical effects.

Cellular Effects

Sodium molybdate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It supports the biosynthesis of molybdoenzymes, which are involved in essential cellular functions such as energy generation and detoxification reactions . Excessive exposure to sodium molybdate can lead to metabolic disorders, affecting cell function and potentially contributing to diseases such as obesity, diabetes, and cardiovascular diseases .

Molecular Mechanism

At the molecular level, sodium molybdate exerts its effects through binding interactions with biomolecules. It acts as a cofactor for molybdoenzymes, facilitating enzyme activation and catalysis of biochemical reactions . Sodium molybdate can also inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways . These interactions are critical for maintaining cellular homeostasis and metabolic balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium molybdate can change over time. The compound is relatively stable, but its efficacy can be influenced by factors such as temperature and pH . Long-term exposure to sodium molybdate in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in enzyme activity and metabolic processes . These temporal effects are important for understanding the compound’s stability and potential long-term impacts.

Dosage Effects in Animal Models

The effects of sodium molybdate vary with different dosages in animal models. At low doses, it can support normal metabolic functions, while high doses can lead to toxic effects . Studies have shown that high-dose exposure to sodium molybdate can induce testicular damage and interfere with reproductive cycles in animal models . It is crucial to determine the appropriate dosage to avoid adverse effects and ensure the compound’s safety.

Metabolic Pathways

Sodium molybdate is involved in several metabolic pathways, primarily through its role as a cofactor for molybdoenzymes. These enzymes catalyze reactions in the metabolism of sulfur amino acids, purines, and aldehydes . Sodium molybdate influences metabolic flux and metabolite levels, contributing to the regulation of various biochemical processes . Its involvement in these pathways is essential for maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, sodium molybdate is transported and distributed through specific transporters and binding proteins. In plants, molybdate transporters such as MOT1.1 and MOT1.2 play a crucial role in the uptake and distribution of molybdate . These transporters ensure that sodium molybdate reaches its target sites, where it can participate in biochemical reactions and support cellular functions.

Subcellular Localization

Sodium molybdate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In plants, molybdate transporters facilitate the localization of sodium molybdate to the vacuole and other cellular compartments, ensuring its availability for metabolic processes . This precise localization is critical for the compound’s effectiveness in biochemical reactions.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El molibdato de sodio se sintetiza típicamente disolviendo trióxido de molibdeno (MoO₃) en hidróxido de sodio (NaOH) a temperaturas entre 50-70°C. La reacción produce dihidrato de this compound, que se puede cristalizar enfriando la solución . La reacción es la siguiente: [ \text{MoO}3 + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{MoO}_4·2\text{H}_2\text{O} ]

Métodos de producción industrial: La producción industrial de this compound implica la tostación de mineral de molibdeno para producir trióxido de molibdeno, que luego se hace reaccionar con hidróxido de sodio para producir this compound {_svg_3}. Otro método implica la tostación mejorada por microondas y la lixiviación alcalina del concentrado de molibdeno, que ofrece mayor eficiencia y menor consumo de energía .

Tipos de reacciones:

-

Reducción: El this compound se puede reducir a óxido de molibdeno(IV) (MoO₂) utilizando borohidruro de sodio (NaBH₄) como agente reductor . [ \text{Na}2\text{MoO}_4 + \text{NaBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaBO}_2 + \text{MoO}_2 + 2\text{NaOH} + 3\text{H}_2 ]

-

Sustitución: El this compound reacciona con ácidos ditiofosfóricos para formar complejos de ditiofosfato de molibdeno {_svg_6}. [ \text{Na}2\text{MoO}_4 + 2(\text{RO})_2\text{PS}_2\text{H} \rightarrow [\text{MoO}_2(\text{S}_2\text{P}(\text{OR})_2)_2] ]

Reactivos y condiciones comunes: Los reactivos comunes incluyen borohidruro de sodio para reacciones de reducción y ácidos ditiofosfóricos para reacciones de sustitución. Estas reacciones generalmente ocurren en condiciones suaves a temperatura ambiente o temperaturas ligeramente elevadas.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen óxido de molibdeno(IV) y complejos de ditiofosfato de molibdeno.

Comparación Con Compuestos Similares

Sodium tungstate (Na₂WO₄): Similar to sodium molybdate, sodium tungstate is used as a corrosion inhibitor and in various industrial applications.

Ammonium molybdate ((NH₄)₂MoO₄): Used as a source of molybdenum in fertilizers and in analytical chemistry.

Calcium molybdate (CaMoO₄): Used in phosphor materials and as a catalyst.

Uniqueness: Sodium molybdate is unique due to its high solubility in water, making it more versatile for aqueous applications compared to other molybdate compounds. Its effectiveness as a corrosion inhibitor at lower concentrations also sets it apart from similar compounds .

Propiedades

IUPAC Name |

disodium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXNOYZHKPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2MoO4, MoNa2O4 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 100 °C: 84 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.78 g/cm³ | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7631-95-0, 13466-16-5 | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium molybdate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

687 °C | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.